(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
CAS No.: 132605-96-0
Cat. No.: VC21294365
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132605-96-0 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Standard InChI Key | WWKOREWJYZNXDX-SECBINFHSA-N |
Isomeric SMILES | CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Introduction
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines during chemical reactions. This compound has a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol .
Chemical Reactions
The tert-butoxycarbonyl group can be easily removed under acidic conditions, making it a versatile protecting group in peptide synthesis. This compound can participate in various reactions, including coupling reactions with other amino acids or derivatives.
Peptide Synthesis
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is used in the synthesis of peptides due to its protected amino group. The Boc group prevents unwanted side reactions during peptide coupling steps.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for synthesizing complex molecules with potential biological activities. Its chiral center allows for the creation of stereospecific compounds.
Hazard Information
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
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Precautionary Statements: P261, P305+P351+P338, among others .
Storage and Disposal
The compound should be stored in a sealed container under dry conditions at 2-8°C. Disposal should follow local regulations for hazardous waste.
Stereochemistry
The chiral nature of (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid makes it an interesting subject for studies in stereochemistry. The R configuration at the chiral center is crucial for its applications in peptide synthesis and medicinal chemistry.
Biological Activity
While specific biological activities of this compound are not well-documented, its potential applications in medicinal chemistry suggest that it could be used to synthesize compounds with biological relevance.
Comparison with Similar Compounds
Compound Name | Molecular Formula | CAS Number | Unique Features |
---|---|---|---|
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | C12H23NO4 | 132605-96-0 | Chiral center, Boc protecting group |
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | C12H23NO4 | 828254-18-8 | Chiral center, Boc protecting group, opposite configuration |
Boc-DL-Leucine | C11H21NO4 | 64727-35-1 | No chiral center in the side chain |
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